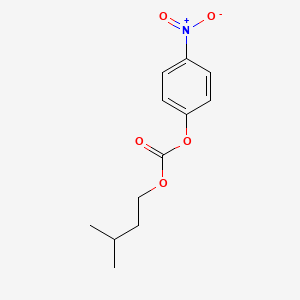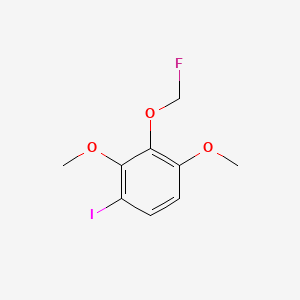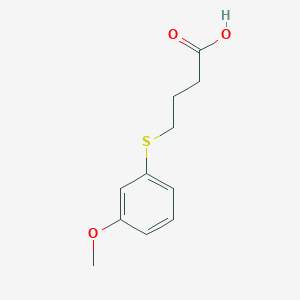
Dimethyl 8-methylquinoline-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 8-methylquinoline-2,4-dicarboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of two ester groups at positions 2 and 4 of the quinoline ring, along with a methyl group at position 8.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 8-methylquinoline-2,4-dicarboxylate can be achieved through a metal-free, one-pot protocol. This involves the reaction of aryl amines with dimethyl acetylenedicarboxylate in the presence of 20 mol% molecular iodine as a catalyst in acetonitrile at 80°C . The reaction proceeds efficiently, forming one C–N and two C–C bonds, and offers high regioselectivity and good yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure consistency, yield, and purity while minimizing waste and cost.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 8-methylquinoline-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ester groups to alcohols or other functional groups.
Substitution: The methyl group at position 8 can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional carbonyl groups, while reduction could produce alcohol derivatives.
Applications De Recherche Scientifique
Dimethyl 8-methylquinoline-2,4-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Medicine: The compound can be used in drug discovery and development, particularly for designing new therapeutic agents.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dimethyl 8-methylquinoline-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. Quinoline derivatives often act by inhibiting enzymes or interfering with DNA replication and repair processes. The exact mechanism depends on the specific biological activity being targeted.
Comparaison Avec Des Composés Similaires
Diethyl 2-styrylquinoline-3,4-dicarboxylate: Known for its antitumor activity.
2,4-Diphenyl-2-methyl-1,2-dihydroquinoline: Synthesized through condensation and cyclization reactions.
Uniqueness: Dimethyl 8-methylquinoline-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its synthesis is also notable for being metal-free and environmentally friendly .
Propriétés
Formule moléculaire |
C14H13NO4 |
|---|---|
Poids moléculaire |
259.26 g/mol |
Nom IUPAC |
dimethyl 8-methylquinoline-2,4-dicarboxylate |
InChI |
InChI=1S/C14H13NO4/c1-8-5-4-6-9-10(13(16)18-2)7-11(14(17)19-3)15-12(8)9/h4-7H,1-3H3 |
Clé InChI |
BDWNGHJVMJFSJS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(S)-Methyl 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate dihydrochloride](/img/structure/B14039592.png)


